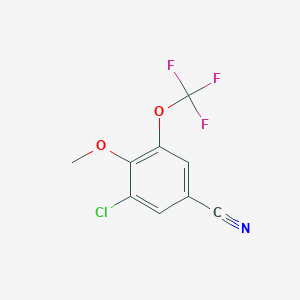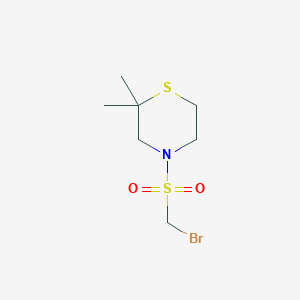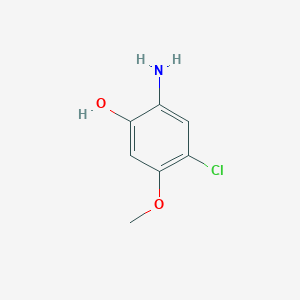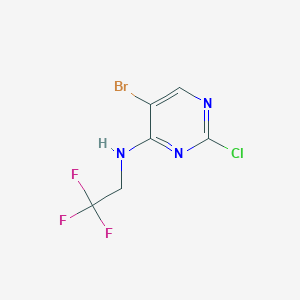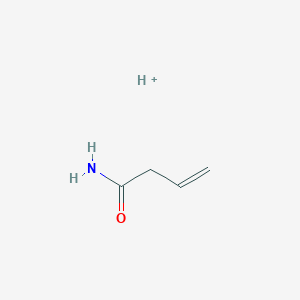
but-3-enamide;hydron
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
But-3-enamide;hydron is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of a double bond between the carbon and nitrogen atoms in the amide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of but-3-enamide;hydron can be achieved through several methods. One common approach involves the dehydrogenation of amides. This process can be facilitated by various catalysts and reagents. For example, the use of triflic anhydride and lithium hexamethyldisilazide (LiHMDS) has been reported to be effective in the direct dehydrogenation of amides to form enamides . Another method involves the oxidative desaturation of amides using iron catalysts, which provides an efficient route to enamides .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic processes. These processes are designed to optimize yield and efficiency while minimizing costs and environmental impact. The choice of catalysts, reaction conditions, and purification methods are critical factors in the industrial production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
But-3-enamide;hydron undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated amides.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce saturated amides. Substitution reactions can result in a variety of functionalized enamides.
Applications De Recherche Scientifique
But-3-enamide;hydron has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block in organic synthesis, enabling the construction of complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: This compound is used in the production of advanced materials, including polymers and coatings
Mécanisme D'action
The mechanism of action of but-3-enamide;hydron involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. Its reactivity is influenced by the presence of the double bond and the electron-withdrawing nature of the amide group. These properties enable it to engage in interactions with enzymes, receptors, and other biomolecules, modulating their activity and function .
Comparaison Avec Des Composés Similaires
But-3-enamide;hydron can be compared with other similar compounds such as:
Enamines: Enamines are similar in structure but differ in their reactivity and stability.
Amides: Amides lack the double bond present in enamides, resulting in different chemical properties and reactivity.
Enecarbamates: These compounds are similar to enamides but contain a carbamate group instead of an amide group.
Propriétés
Formule moléculaire |
C4H8NO+ |
|---|---|
Poids moléculaire |
86.11 g/mol |
Nom IUPAC |
but-3-enamide;hydron |
InChI |
InChI=1S/C4H7NO/c1-2-3-4(5)6/h2H,1,3H2,(H2,5,6)/p+1 |
Clé InChI |
ABBZJHFBQXYTLU-UHFFFAOYSA-O |
SMILES canonique |
[H+].C=CCC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


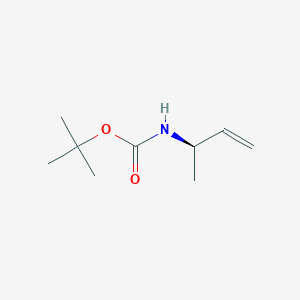
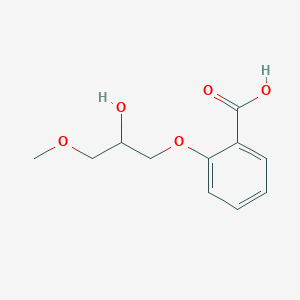
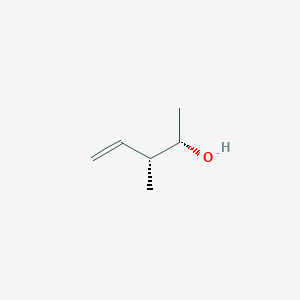
![6-Bromo-1-phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline](/img/structure/B12845297.png)
![2,3-difluoro-1-heptyl-4-[4-(4-pentylphenyl)phenyl]benzene](/img/structure/B12845300.png)
![5,6-Diamino-3-methyl-2-oxo-8-(piperidin-1-yl)-2,3-dihydro-1H-pyrrolo[2,3-c][2,7]naphthyridine-9-carbonitrile](/img/structure/B12845306.png)
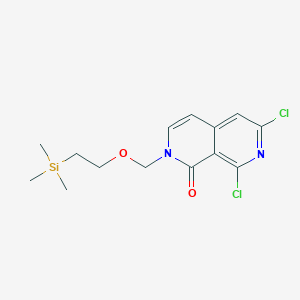
![[4'-(Methylsulfanyl)[1,1'-biphenyl]-3-yl]methanol](/img/structure/B12845316.png)
![(2E)-3-{[(1E)-4,4-Difluoro-3-oxo-1-buten-1-yl]amino}acrylonitrile](/img/structure/B12845317.png)

